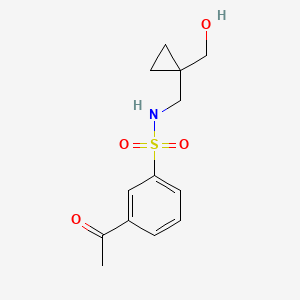

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol

説明

“3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol” is a chemical compound. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were synthesized and screened as HCV polymerase inhibitors . Another example is the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of “this compound” is C9H11NO3S. The molecular structure is based on structures generated from information available in ECHA’s databases .科学的研究の応用

Chemistry and Properties

Benzothiazole derivatives, including 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol, showcase a wide array of chemical properties and applications. The review by Boča, Jameson, and Linert (2011) provides an exhaustive examination of the chemistry, including preparation procedures, properties of organic compounds, and their complexes. The paper emphasizes spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities, suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).

Enzymology and Metabolism

The enzymology involved in the biotransformation of inorganic arsenic to dimethylarsinous acid (DMA(III)) highlights the biological interactions of benzothiazole derivatives. Aposhian et al. (2004) discuss the role of monomethylarsonous acid (MMA(III)) and DMA(III) in the metabolism of arsenic, proposing a new mechanism involving hydrogen peroxide for detoxifying trivalent arsenic species. This suggests a potential therapeutic application in mitigating arsenic toxicity (Aposhian et al., 2004).

Anticancer Potentials

Benzothiazole derivatives have shown significant promise as anticancer agents. Pathak et al. (2019) review the structure-activity relationships and mechanisms of action of various benzothiazole derivatives for their anticancer potential in different cell lines. This includes inhibition of tyrosine kinase, topoisomerase inhibition, and induction of apoptosis, highlighting the potential of benzothiazole moieties in cancer chemotherapy (Pathak et al., 2019).

Environmental Applications

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from benzothiazole derivatives offers an eco-friendly alternative to traditional fuels. Baranowski, Bahmanpour, and Kröcher (2017) discuss the production of OME3–5, highlighting their reduced hazardous emissions and potential for use in diesel engines, thereby contributing to environmental sustainability (Baranowski, Bahmanpour, & Kröcher, 2017).

Dioxin Minimization

The review by McKay (2002) addresses the minimization of dioxins, specifically polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), in municipal solid waste (MSW) incineration. It suggests methods to reduce dioxin formation through advanced combustion system design, underscoring the environmental significance of benzothiazole derivatives in waste management (McKay, 2002).

作用機序

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets might include various microorganisms.

Mode of Action

It is known that similar compounds can inhibit the growth of microorganisms . This suggests that “3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol” may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with the metabolic pathways essential for the survival and proliferation of microorganisms.

Result of Action

Based on its potential antimicrobial activity , it can be inferred that the compound may lead to the death of microorganisms, thereby preventing their proliferation.

生化学分析

Biochemical Properties

It is known that the compound has a similar structure to 1,2,4-benzothiadiazine-1,1-dioxide, which has been reported to have various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific enzymes, proteins, and other biomolecules that 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol interacts with are yet to be identified.

Cellular Effects

Compounds with similar structures have been found to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-9(2)7-5-6(11)3-4-8(7)14(12,13)10-9/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHFFKKAVLVPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)S(=O)(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)

![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)